molecular formula C31H35NO7S B11590538 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-7-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-7-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11590538
M. Wt: 565.7 g/mol
InChI Key: GDDMQGLIPXPJNG-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(4-ETHOXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of hexahydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(4-ETHOXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzodioxole, ethylsulfanyl ethyl derivatives, and various aromatic aldehydes. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Aromatic substitution reactions involving the benzodioxole and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of hexahydroquinoline derivatives.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, antioxidant, or anticancer properties.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for developing new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(4-ETHOXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives with varying substituents on the quinoline ring. Examples include:

  • 2-Methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 4-(2H-1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of 2-(ETHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(4-ETHOXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H35NO7S

Molecular Weight

565.7 g/mol

IUPAC Name

2-ethylsulfanylethyl 4-(1,3-benzodioxol-5-yl)-7-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H35NO7S/c1-5-36-24-9-7-19(15-26(24)35-4)21-13-22-30(23(33)14-21)29(20-8-10-25-27(16-20)39-17-38-25)28(18(3)32-22)31(34)37-11-12-40-6-2/h7-10,15-16,21,29,32H,5-6,11-14,17H2,1-4H3

InChI Key

GDDMQGLIPXPJNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC3=C(C(C(=C(N3)C)C(=O)OCCSCC)C4=CC5=C(C=C4)OCO5)C(=O)C2)OC

Origin of Product

United States

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